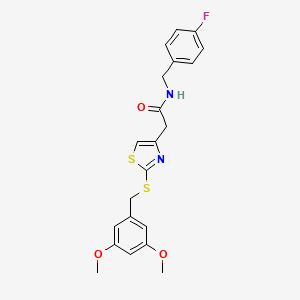
4-氟苄基-2-(2-((3,5-二甲氧基苄基)硫基)噻唑-4-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a fluorobenzyl group, and a dimethoxybenzylthio moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
科学研究应用
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique structural features make it a candidate for use in material science, including the development of novel polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Dimethoxybenzylthio Group: The dimethoxybenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the dimethoxybenzylthio moiety.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic aromatic substitution reaction, where the fluorine atom acts as a leaving group, allowing the benzylamine to form a bond with the thiazole ring.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the thiazole ring or the acetamide group, leading to the formation of thiazolidines or amines, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may require reagents like bromine (Br2) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines or amines.
作用机制
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and benzyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis, protein function, or cell signaling pathways.
相似化合物的比较
Similar Compounds
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-chlorobenzyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide: Similar structure but with a methyl group instead of fluorine.
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-nitrobenzyl)acetamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, potentially enhancing its biological activity and therapeutic potential.
属性
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-26-18-7-15(8-19(10-18)27-2)12-28-21-24-17(13-29-21)9-20(25)23-11-14-3-5-16(22)6-4-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPFQMLEGXTWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
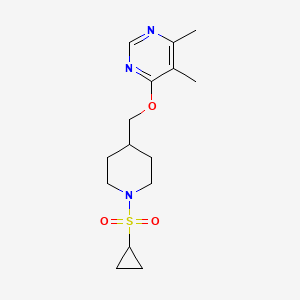
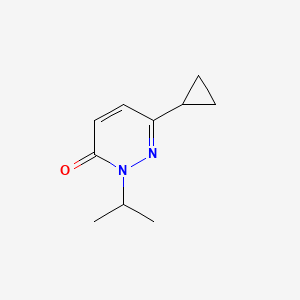
![2-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide](/img/structure/B2511106.png)
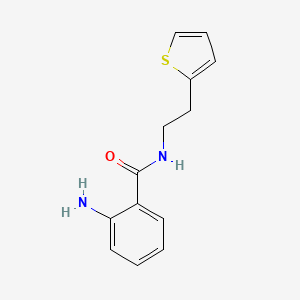
![2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE](/img/structure/B2511109.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/new.no-structure.jpg)
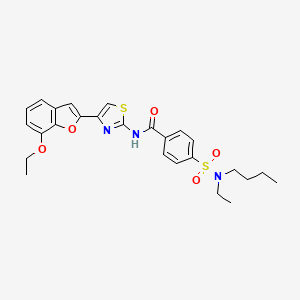
![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)
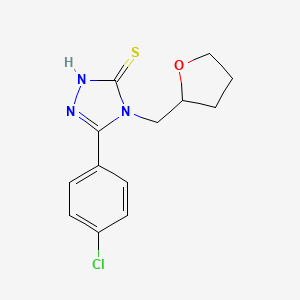
![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2511118.png)
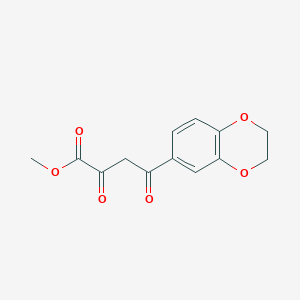
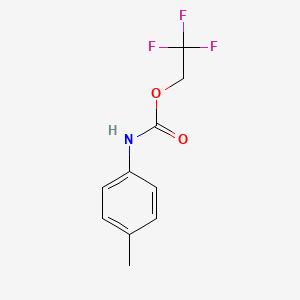
![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)
![8-(4-tert-butylbenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511125.png)
